"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" properties
"N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine" properties
An In-Depth Technical Guide to the Properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
Introduction
N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is a substituted phenethylamine derivative with a complex structure suggesting potential applications in medicinal chemistry and pharmacology. Direct, comprehensive technical data for this specific molecule, registered under CAS Number 920483-38-1, is not extensively available in public literature.[1] However, a detailed understanding of its chemical and pharmacological properties can be constructed by dissecting its molecular architecture into its constituent functional groups: the N-methylated ethylamine side chain, the central phenyl ring, and the morpholine moiety.
This guide provides a synthesized overview of the anticipated properties of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, drawing upon established knowledge of these individual components and related chemical structures. The insights presented herein are intended to serve as a foundational resource for researchers and drug development professionals, guiding initial experimental design and hypothesis generation.
Molecular Structure and Physicochemical Properties
The structure of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is characterized by a central benzene ring substituted at the para position with a morpholine ring and an N-methylethanamine group. This arrangement imparts a specific set of physicochemical properties that are critical to its behavior in biological and chemical systems.
Predicted Physicochemical Data
While experimental data is limited, the following properties can be calculated or reasonably estimated based on the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O | Calculated |
| Molecular Weight | 220.31 g/mol | Calculated |
| CAS Number | 920483-38-1 | [1] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | >200 °C | Inferred from related structures[2] |
| LogP (Octanol/Water Partition Coefficient) | ~2.5-3.5 | Estimated |
Analysis of Structural Components
The Phenethylamine Core
The 1-phenylethanamine backbone is a well-established pharmacophore present in a vast array of neurologically active compounds, including stimulants, antidepressants, and anorectics. The presence of this core structure in N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine strongly suggests potential activity within the central nervous system (CNS). The ethylamine side chain is a common feature for compounds targeting monoamine transporters.
The Morpholine Moiety
Morpholine is a heterocyclic amine that is frequently incorporated into drug candidates to enhance their physicochemical properties.[3] As a tertiary amine, the morpholine nitrogen is basic, with the conjugate acid of N-methylmorpholine having a pKa of 7.38.[4] This moiety can influence:
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Solubility: The morpholine ring often improves aqueous solubility, which is beneficial for drug delivery and formulation.
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Metabolic Stability: The cyclic structure can be more resistant to metabolic degradation compared to open-chain analogues.
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Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially contributing to binding affinity at a target receptor.
N-Methylation
The methylation of the primary amine to a secondary amine has significant pharmacological implications. In many phenethylamine derivatives, N-methylation is known to alter the selectivity and potency for monoamine transporters (e.g., dopamine, norepinephrine, and serotonin transporters). It can also influence the compound's ability to cross the blood-brain barrier. For instance, in the morphinan class of opioids, the replacement of an N-methyl group can drastically alter the pharmacological profile of the molecule.[5]
Proposed Synthesis Pathway
A plausible synthetic route to N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine would likely involve a reductive amination process. This common and robust reaction in medicinal chemistry allows for the formation of the C-N bond in the ethylamine side chain.
Conceptual Synthesis Workflow
Caption: Proposed reductive amination synthesis route.
Experimental Protocol: Reductive Amination
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Imine Formation:
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Dissolve 1-(4-morpholinophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Add a solution of methylamine (1.1-1.5 eq) in the same solvent.
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Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield the final product.
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Potential Pharmacological Profile and Mechanism of Action
Given its structural similarity to other phenethylamines, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is hypothesized to function as a monoamine reuptake inhibitor or releasing agent. The specific selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters would need to be determined experimentally.
Hypothesized Mechanism of Action
Caption: Potential action on monoamine transporters.
Suggested Analytical Methodologies
To ensure the identity, purity, and stability of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine, a suite of analytical techniques should be employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the compound. A reverse-phase method would be appropriate.[6]
Protocol: Reverse-Phase HPLC
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
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Mobile Phase B: Acetonitrile with 0.1% of the same acid.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and to detect volatile impurities.[7]
Structural Elucidation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
Safety and Handling Precautions
Given the lack of specific toxicological data, handling of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine should be approached with caution, drawing parallels from its structural components.
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1-(4-Methylphenyl)ethylamine: This related compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[8][9]
-
N-Methylmorpholine: This compound is flammable, harmful if swallowed, and causes severe skin burns and eye damage.[10]
Based on this, N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine should be handled under the following conditions:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood.
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Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash immediately with plenty of water.
Conclusion
While direct experimental data on N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is sparse, a comprehensive theoretical profile can be constructed by analyzing its constituent chemical moieties. Its phenethylamine core suggests potential bioactivity within the central nervous system, possibly as a modulator of monoamine transporters. The morpholine group is expected to confer favorable physicochemical properties, such as improved solubility. The proposed synthesis via reductive amination offers a reliable method for its preparation, and standard analytical techniques like HPLC and NMR can be used for its characterization. Due to the potential for corrosive and toxic properties, as inferred from related structures, strict adherence to safety protocols is mandatory. The information presented in this guide serves as a robust starting point for further empirical investigation into the properties and potential applications of this novel compound.
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- (R)-1-(4-Methylphenyl)
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N-Methylmorpholine - Wikipedia. (URL: [Link])
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Determination of N-methylmorpholine in air samples from a polyurethane foam factory. Comparison between two methods using gas chromatography and isotachophoresis for analysis - PubMed. (URL: [Link])
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Synthesis of N-methylmorpholine - PrepChem.com. (URL: [Link])
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(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])
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Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2) - Cheméo. (URL: [Link])
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1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl] - SIELC. (URL: [Link])
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